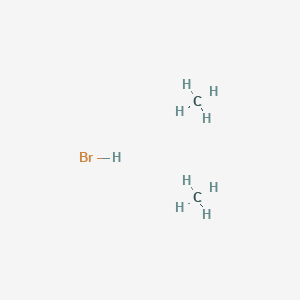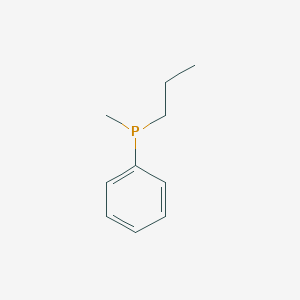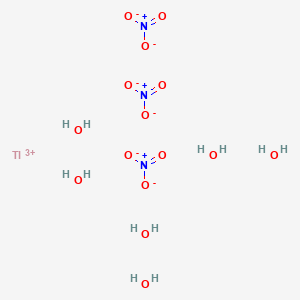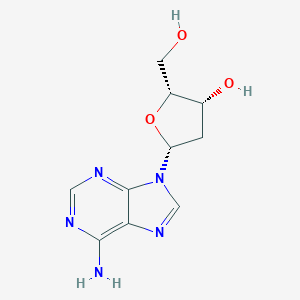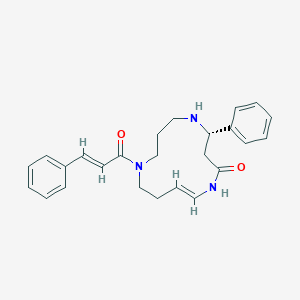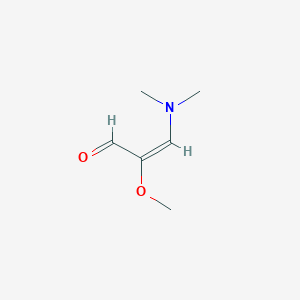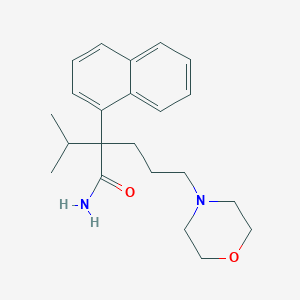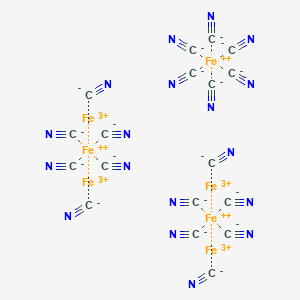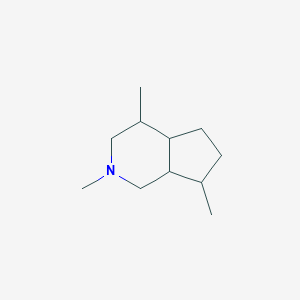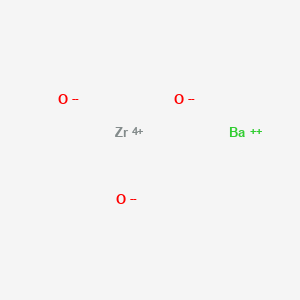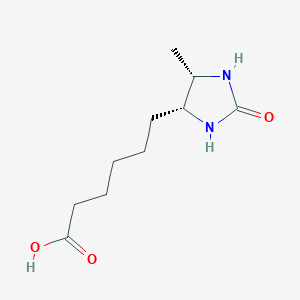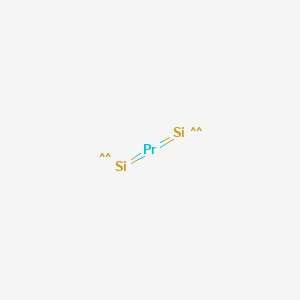
Praseodymium silicide (PrSi2)
説明
Praseodymium silicide (PrSi2) is a compound that has been studied for its potential applications in various fields . It is structured in a hexagonal omega-like structure and crystallizes in the tetragonal I4_1/amd space group . The structure is three-dimensional, where Pr is bonded to twelve Si atoms to form a mixture of face and edge-sharing PrSi12 cuboctahedra .
Synthesis Analysis
Praseodymium silicide can be synthesized via various methods. One such method involves ion beam synthesis in a silicon-on-insulator structure . This process involves ion-induced atomic mixing, phase segregation, texturing, and nanocluster formation . Another method involves the micro-emulsion process followed by annealing of samples at 800 °C for 4 hours .Molecular Structure Analysis
The molecular structure of PrSi2 is quite complex. Pr is bonded to twelve Si atoms to form a mixture of face and edge-sharing PrSi12 cuboctahedra . There are four shorter (3.16 Å) and eight longer (3.22 Å) Pr–Si bond lengths . There are three inequivalent Si sites .Chemical Reactions Analysis
The chemical reactions involving PrSi2 are complex and involve several stages. For instance, in the solid-state synthesis of Pr compounds, the predominant process is the Pr silicate formation . This process provides both high atomic package density and low reordering energy .Physical And Chemical Properties Analysis
PrSi2 has several interesting physical and chemical properties. For instance, it has been found to have high electrical resistivity, high-temperature stability, and corrosion resistance . Additionally, it has a unique crystal chemistry and forms part of the metal-silicon phase diagrams .科学的研究の応用
Magnetic and Electrical Properties : Praseodymium silicides exhibit unique magnetic properties, such as the onset of ferromagnetic order and canted spin structures in various compounds like Pr5Si3, Pr5Si4, and PrSi. These materials also demonstrate metallic temperature dependence in their electrical resistivity, with characteristic changes at Curie temperatures (Boulet, Weitzer, Hiebl, & Noël, 2001).
Thermodynamic Properties : Research has been conducted on the enthalpy, entropy, and temperature dependences of the thermodynamic functions of various praseodymium silicides, which are important for practical applications (Gorbachuk, Bolgar, & Blinder, 1997).
Silicide Formation in Pr Oxide Layers : Studies on the interface and layer structure of praseodymium oxide layers on silicon substrates have revealed the formation of Pr silicide under certain conditions, highlighting the importance of controlling oxygen levels during growth (Watahiki et al., 2008).
Crystal Structure : The crystal structures of praseodymium silicides, such as Pr5Si4, have been studied, revealing a tetragonal Zr5Si4-type structure, which is important for understanding their properties (Yokota et al., 2020).
Electrical Characteristics in Electronics : Praseodymium silicates synthesized through various methods, such as molecular-beam deposition, have shown potential as high-k dielectrics in electronics, with their electrical characteristics being critically dependent on the quality of the as-deposited films (Sakai et al., 2004).
Solid-State Reactions in Dispersed Systems : Studies on the interactions of praseodymium oxide nanocrystals with amorphous silica have led to the formation of nanocrystalline praseodymium silicates with various morphologies and crystal structures (Małecka & Kępiński, 2007).
Magnetocaloric Effect : Monte Carlo simulations have been used to study the magnetocaloric effect in PrSi-like compounds, providing insights into their magnetic properties and potential applications in cooling technologies (Masrour & Jabar, 2019).
Safety And Hazards
将来の方向性
Silicides, including PrSi2, represent a group of promising thermoelectric materials . They are abundant, non-toxic, ecologically benign, and represent various mechanisms of electron transport . Future research could focus on enhancing their thermoelectric properties and exploring their potential applications in nanotechnology and the microelectronics industry .
特性
InChI |
InChI=1S/Pr.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMRYZQUCFDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Pr]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium silicide (PrSi2) | |
CAS RN |
12066-83-0 | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium silicide (PrSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



